2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5, also known by its chemical name and catalog number PAI 03 037051, is a compound with significant interest in medicinal chemistry. Its molecular formula is CHNO, and it has a molecular weight of 203.26 g/mol. This compound features a hydrazine functional group, which is notable for its reactivity and potential applications in drug development.
The compound can be sourced from chemical suppliers specializing in laboratory reagents and pharmaceutical intermediates. It is often used in research settings, particularly in studies related to pharmacology and organic synthesis.
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is classified as an organic compound due to its carbon-based structure. It falls under the category of hydrazines, which are known for their diverse biological activities and applications in synthetic chemistry.
The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 typically involves several key steps:
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts may be employed to enhance yields. Temperature control and reaction time are critical to achieving optimal results.
The molecular structure of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 features a propionitrile moiety attached to a hydrazine derivative and a methoxy-substituted aromatic ring. The presence of the hydroxyl group further enhances its reactivity.
The compound can participate in various chemical reactions, including:
Reactions involving this compound typically require careful monitoring of pH and temperature to prevent side reactions, especially due to the sensitivity of hydrazines to oxidation.
The mechanism of action for 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, which can be quantitatively assessed using binding assays and functional studies.
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 has several applications in scientific research:
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 (CAS 1189658-77-2) is a deuterium-enriched isotopologue of the protiated compound 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS 40248-56-4). Its molecular formula is C₁₁H₁₀D₅N₃O₂, with a molecular weight of 226.29 g/mol, reflecting a 5 Da mass increase from its non-deuterated counterpart (C₁₁H₁₅N₃O₂, MW 221.26 g/mol) [1] [3] [5]. The compound features site-specific deuteration at the methyl group adjacent to the nitrile functionality, making it a precision-labeled synthetic intermediate.
The nomenclature follows IUPAC conventions for isotopically modified compounds:
Table 1: Nomenclature and Identifiers
Category | Specification |
---|---|
CAS Number (Deuterated) | 1189658-77-2 |
CAS Number (Non-Deuterated) | 40248-56-4 |
IUPAC Name | α-Hydrazino-4-hydroxy-3-methoxy-α-(trideuteriomethyl)benzenepropanenitrile-d₂ |
Molecular Formula | C₁₁H₁₀D₅N₃O₂ |
Common Synonyms | (±)-Vanillyl hydrazino propionitrile-d₅; Benzenepropanenitrile-d₅ derivative |
Commercial sources list this compound at research-grade purity (≥95% atom D), typically sold in milligram quantities (e.g., 1 mg/$300) for non-therapeutic applications [1] [7]. Its primary use is synthesizing deuterated analogs of DOPA decarboxylase inhibitors and other neuroactive molecules requiring isotopic tracing [5].
The compound integrates a benzylpropionitrile scaffold featuring three key moieties:
Deuteration occurs specifically at the methyl group (–CD₃), where five hydrogen atoms are replaced by deuterium atoms. This modification:
Table 2: Structural Comparison with Non-Deuterated Analog
Parameter | Deuterated Compound | Non-Deuterated Compound |
---|---|---|
Molecular Weight | 226.29 g/mol | 221.26 g/mol |
Methyl Group | –CD₃ | –CH₃ |
¹H NMR Methyl Signal | Absent | δ ~1.5 ppm (s, 3H) |
Key Mass Spec Fragments | m/z 226 [M]⁺; 211 [M–D]⁺ | m/z 221 [M]⁺; 206 [M–CH₃]⁺ |
Analytical verification employs mass spectrometry (LC-MS) for deuteration efficiency and molecular rotational resonance (MRR) spectroscopy to confirm isotopic purity. MRR detects rotational transitions sensitive to moments of inertia, distinguishing isotopomers (e.g., –CD₃ vs –CHD₂) that co-elute in chromatography [2] [7]. The compound’s solid-state form exhibits a white crystalline appearance and decomposition at 106–107°C, similar to its protiated version [8].
The synthesis of deuterated building blocks like 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 evolved through three technological phases:
Early Catalytic Exchange (Pre-2010):Initial deuteration relied on heterogeneous metal catalysis (Pd, Pt, Ru) using D₂ gas or D₂O. These methods suffered from poor regioselectivity, leading to random deuterium incorporation across aromatic rings and aliphatic chains. For benzylpropionitriles, this resulted in complex isotopologue mixtures unsuitable for pharmaceutical applications [2] [6].
Stoichiometric Organometallic Methods (2010–2020):Advancements utilized tungsten- or ruthenium-complexed precursors for stepwise deuteration. Key breakthroughs included:
Table 3: Evolution of Key Deuteration Methods
Method | Mechanism | Advantages | Limitations |
---|---|---|---|
Heterogeneous Catalysis | Metal-catalyzed H/D exchange | Broad substrate scope | Low regioselectivity |
Stoichiometric Organometallics | Anionic deuteration of complexes | High isotopic purity | Multi-step; expensive metals |
Biocatalytic Decarboxylation | Photodecarboxylase + D₂O | Mild conditions; uses D₂O | Limited to carboxylic acid precursors |
Pharmaceutical drivers accelerated these innovations. The 2017 FDA approval of deutetrabenazine (Austedo®) validated deuteration for metabolic stabilization. This spurred demand for isotopically pure intermediates like deuterated benzylpropionitriles to synthesize deuterated neuroactive compounds targeting dopamine pathways [2] [7]. Current research focuses on integrating enzymatic and chemocatalytic methods to access complex deuterated architectures with >99% isotopic purity [4] [6].
Concluding Remarks
This deuterated building block exemplifies the convergence of synthetic organic chemistry, isotopic labeling technology, and pharmaceutical development. Its well-defined structure and isotopic purity enable precise metabolic studies and drug design, reflecting broader trends in deuterium-based molecular engineering. Future advances will likely expand access to chiral deuterated analogs via asymmetric catalysis or engineered biocatalysts.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8